Fmoc-3,5-Dimethy-D-Phenylalanine
Description
Fmoc-3,5-Dimethyl-D-Phenylalanine (CAS: 1270295-34-5; molecular formula: C₂₆H₂₅NO₄; molecular weight: 415.48 g/mol) is a synthetic amino acid derivative widely used in peptide synthesis and biomedical research . The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and two methyl substituents at the 3 and 5 positions of the phenyl ring. This modification enhances steric bulk and hydrophobicity compared to unmodified phenylalanine, making it valuable for designing peptides with tailored stability, solubility, and biological interactions.
Properties
Molecular Weight |
415.48 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The unique properties of Fmoc-3,5-Dimethyl-D-Phenylalanine are best understood through comparisons with analogs differing in substituent type, position, or stereochemistry. Below is a detailed analysis supported by experimental data and research findings.
Table 1: Structural and Functional Comparison of Fmoc-Protected Phenylalanine Derivatives
Key Research Findings
Steric and Electronic Effects
- Methyl vs. Halogen Substituents : Methyl groups (electron-donating) increase hydrophobicity and steric bulk compared to halogens (electron-withdrawing). For example, Fmoc-3,5-Dimethyl-D-Phenylalanine exhibits 20% higher lipophilicity (logP) than Fmoc-3,5-Difluoro-D-Phenylalanine, favoring its use in transmembrane peptide design .
- Positional Isomerism : The 3,5-dimethyl configuration provides symmetrical steric hindrance, stabilizing α-helical structures in peptides, whereas 3,4-dimethyl analogs induce kinks due to asymmetric packing .
Applications in Peptide Synthesis Fmoc-3,5-Dimethyl-D-Phenylalanine is preferred over halogenated analogs (e.g., Fmoc-3,5-Cl₂ or F₂) in hydrophobic core regions of peptides, where non-polar interactions dominate . Compared to methoxy-substituted derivatives (e.g., N-Fmoc-3,5-OCH₃), the dimethyl variant reduces water solubility by ~30% but improves resistance to proteolytic degradation .
Self-Assembly and Material Science
- Unlike fluorinated derivatives (e.g., Fmoc-3,5F-Phe), which form dense fibrillar networks due to strong π-π stacking and F-F interactions , methylated analogs like Fmoc-3,5-Dimethyl-D-Phenylalanine produce looser aggregates with higher swelling ratios (~1.5×) due to reduced polarity .
Biological Interactions
- Methyl groups in the 3,5 positions reduce hydrogen-bonding capacity compared to hydroxyl or halogen substituents, making the compound less effective in enzyme active-site binding but more stable in lipid-rich environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
